3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid
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Overview
Description
3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents. Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other advanced techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: 3-oxo-3-(4-methylthiophen-2-yl)propanoic acid.
Reduction: 3-hydroxy-3-(4-methylthiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can interact with aromatic residues in proteins, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methylthiophene.
3-hydroxy-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a methylthiophene.
Uniqueness
3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid is unique due to the presence of the methylthiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
2228559-29-1 |
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Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-7(12-4-5)6(9)3-8(10)11/h2,4,6,9H,3H2,1H3,(H,10,11) |
InChI Key |
FIQHZMJYLSHWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(CC(=O)O)O |
Purity |
90 |
Origin of Product |
United States |
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